molecular formula C9H8N2O B13133991 2-Cyclopropoxyisonicotinonitrile

2-Cyclopropoxyisonicotinonitrile

Cat. No.: B13133991
M. Wt: 160.17 g/mol
InChI Key: OCLOWQPECFSYGX-UHFFFAOYSA-N
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Description

2-Cyclopropoxyisonicotinonitrile is an organic compound that features a cyclopropoxy group attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyisonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropyl alcohol is replaced by the nitrile group of isonicotinonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halides, amines; reactions are often catalyzed by bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of substituted isonicotinonitrile derivatives.

Scientific Research Applications

2-Cyclopropoxyisonicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating enzymatic activities, or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxyisonicotinic acid
  • 2-Cyclopropoxyisonicotinamide
  • 2-Cyclopropoxyisonicotinyl chloride

Uniqueness

2-Cyclopropoxyisonicotinonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopropoxy group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-6-7-3-4-11-9(5-7)12-8-1-2-8/h3-5,8H,1-2H2

InChI Key

OCLOWQPECFSYGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)C#N

Origin of Product

United States

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